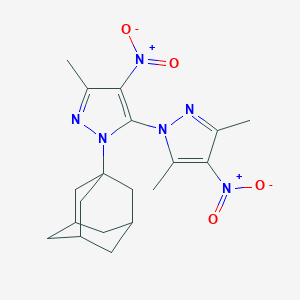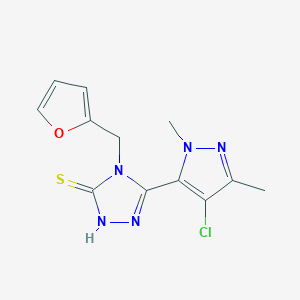
2'-(ADAMANTAN-1-YL)-3,5,5'-TRIMETHYL-4,4'-DINITRO-2'H-1,3'-BIPYRAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-(1-Adamantyl)-3,5,5’-trimethyl-4,4’-dinitro-2’{H}-1,3’-bipyrazole is a complex organic compound that features a unique structure combining adamantane and bipyrazole moieties. Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while bipyrazole is a heterocyclic compound containing two pyrazole rings. The combination of these two structures results in a compound with interesting chemical and physical properties, making it a subject of scientific research in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(1-adamantyl)-3,5,5’-trimethyl-4,4’-dinitro-2’{H}-1,3’-bipyrazole typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of 1-adamantanol with 4-bromophenol in the presence of an acid catalyst such as sulfuric acid or methanesulfonic acid . The resulting intermediate is then subjected to further reactions to introduce the bipyrazole moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2’-(1-Adamantyl)-3,5,5’-trimethyl-4,4’-dinitro-2’{H}-1,3’-bipyrazole can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro groups can be reduced to amines using reagents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The adamantyl and pyrazole rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while substitution reactions can introduce various functional groups onto the adamantyl or pyrazole rings.
Scientific Research Applications
2’-(1-Adamantyl)-3,5,5’-trimethyl-4,4’-dinitro-2’{H}-1,3’-bipyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and properties.
Mechanism of Action
The mechanism of action of 2’-(1-adamantyl)-3,5,5’-trimethyl-4,4’-dinitro-2’{H}-1,3’-bipyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro groups can participate in redox reactions, while the adamantyl moiety can enhance lipophilicity and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
1-Adamantyl derivatives: Compounds such as 1-adamantylamine and 1-adamantanol share the adamantyl moiety but differ in their functional groups.
Bipyrazole derivatives: Compounds such as 3,5-dimethyl-4-nitro-1H-pyrazole share the pyrazole moiety but differ in their substituents.
Uniqueness
2’-(1-Adamantyl)-3,5,5’-trimethyl-4,4’-dinitro-2’{H}-1,3’-bipyrazole is unique due to the combination of the adamantyl and bipyrazole moieties, which imparts distinct chemical and physical properties. This combination enhances its stability, rigidity, and potential for diverse applications in various fields .
Properties
Molecular Formula |
C19H24N6O4 |
|---|---|
Molecular Weight |
400.4g/mol |
IUPAC Name |
1-[2-(1-adamantyl)-5-methyl-4-nitropyrazol-3-yl]-3,5-dimethyl-4-nitropyrazole |
InChI |
InChI=1S/C19H24N6O4/c1-10-16(24(26)27)12(3)22(20-10)18-17(25(28)29)11(2)21-23(18)19-7-13-4-14(8-19)6-15(5-13)9-19/h13-15H,4-9H2,1-3H3 |
InChI Key |
AZLQUFLNCQTHSA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C2=C(C(=NN2C34CC5CC(C3)CC(C5)C4)C)[N+](=O)[O-])C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1C2=C(C(=NN2C34CC5CC(C3)CC(C5)C4)C)[N+](=O)[O-])C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-4-{5-[(4-bromophenoxy)methyl]-2,4-dimethylphenyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B455317.png)
![4-[(4-bromophenoxy)methyl]-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}benzamide](/img/structure/B455319.png)


![4-nitro-3,4'-bis[1-(1-adamantyl)-1H-pyrazole]](/img/structure/B455325.png)
![4-Methyl-6,7,8,9,10,11,12,13,14,15-decahydrocyclododeca[b]quinoline-16-carboxylic acid](/img/structure/B455330.png)
![N-(3,4-DIMETHOXYPHENETHYL)-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA](/img/structure/B455331.png)
![2-Amino-4-{5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dimethylphenyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B455332.png)
![diethyl 1-{2-[(7E)-7-(4-fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B455333.png)

methanone](/img/structure/B455335.png)
![2-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-isobutylhydrazinecarbothioamide](/img/structure/B455336.png)
![N-(3-chlorophenyl)-2-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B455339.png)
![Ethyl 2-({3-[(4-chlorophenoxy)methyl]benzoyl}amino)-5-(1-phenylethyl)-3-thiophenecarboxylate](/img/structure/B455340.png)
